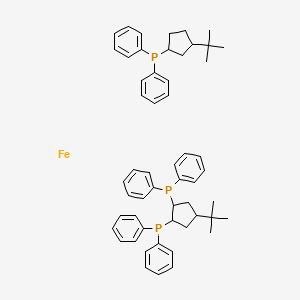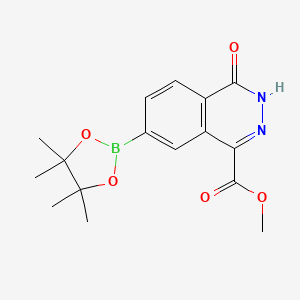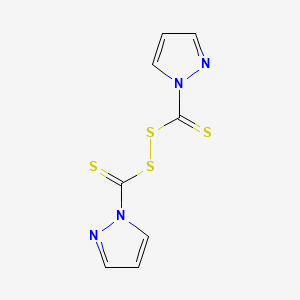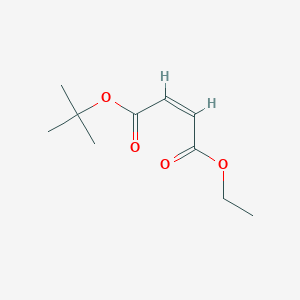
4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate is an organic compound that belongs to the class of esters. Esters are commonly used in various industrial applications due to their pleasant aromas and chemical properties. This compound, in particular, may have unique properties due to its specific structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate typically involves esterification reactions. One common method is the reaction of tert-butyl alcohol with ethyl (Z)-but-2-enedioate in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters would be crucial to ensure the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions might convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate may find applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a reagent.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In general, esters can interact with various molecular targets through ester hydrolysis, leading to the formation of alcohols and acids. These reactions are often catalyzed by enzymes such as esterases in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different physical properties.
Methyl tert-butyl ether (MTBE): Another compound with a tert-butyl group, used as a fuel additive.
Diethyl maleate: A related ester with a similar structure but different substituents.
Uniqueness
4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate is unique due to its specific combination of functional groups, which may impart distinct chemical and physical properties compared to other esters.
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
4-O-tert-butyl 1-O-ethyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-13-8(11)6-7-9(12)14-10(2,3)4/h6-7H,5H2,1-4H3/b7-6- |
Clave InChI |
CZFQVAZEWFKUTC-SREVYHEPSA-N |
SMILES isomérico |
CCOC(=O)/C=C\C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C=CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


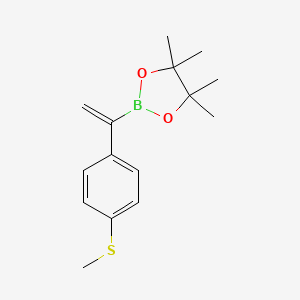


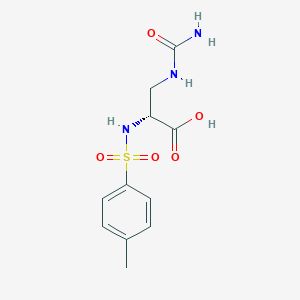
![tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate](/img/structure/B13402523.png)

![2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13402534.png)

![2-[[2-[[(3,5-dimethylphenyl)-oxomethyl]-methylamino]-1-oxo-3-(4-phenylphenyl)propyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13402553.png)
